molecular formula C16H15BrN2O4 B5034437 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5034437
M. Wt: 379.20 g/mol
InChI Key: JBIISCNTVACCAH-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, an ethoxy group at the 4th position, and an N-(4-methyl-2-nitrophenyl) substituent on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and ethoxylated benzene derivative with 4-methyl-2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Formation of an amine derivative

    Reduction: Formation of oxidized products such as carboxylic acids

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and ethoxy groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-(2-methoxyethoxy)-N-(4-methyl-2-nitrophenyl)benzamide
  • 3-bromo-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Uniqueness

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the N-(4-methyl-2-nitrophenyl) substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-6-4-10(2)8-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIISCNTVACCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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